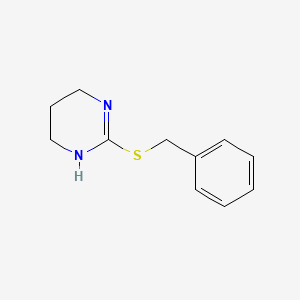

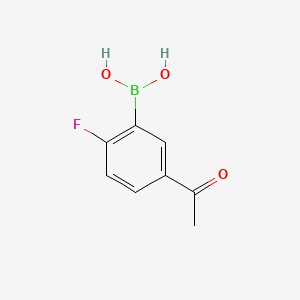

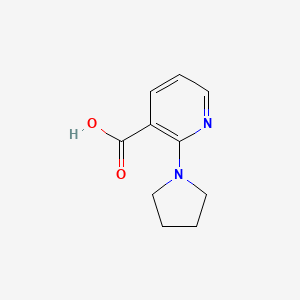

![molecular formula C12H19N3 B1273754 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine CAS No. 655256-68-1](/img/structure/B1273754.png)

1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine

Vue d'ensemble

Description

The compound 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine is a derivative of the piperazine class, which is known for its potential pharmacological properties. Piperazine derivatives are often explored for their serotonergic and dopaminergic activities, which make them candidates for the treatment of various central nervous system disorders, including depression and psychosis .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the introduction of various functional groups to the piperazine core. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a polyphosphoric acid condensation route, starting from p-Toluic hydrazide and glycine, which suggests a high-yielding process for this class of compounds . Although the exact synthesis of 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is often substituted with various aryl or heteroaryl groups. These modifications significantly influence the binding affinity and selectivity of the compounds towards different receptors. For example, the introduction of a methyl group in the alpha- or beta-position of the side alkyl chain affects the dopaminergic and serotonergic properties of these molecules .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is influenced by the substituents on the piperazine ring. The presence of electron-donating or electron-withdrawing groups can alter the nucleophilic and electrophilic properties of the molecule, which in turn affects its interactions with biological targets. The papers provided do not detail specific chemical reactions of 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine, but the synthesis and binding affinity studies suggest that these compounds can be tailored for specific receptor profiles .

Physical and Chemical Properties Analysis

Piperazine derivatives generally exhibit favorable drug-like properties, such as high solubility, metabolic stability, and the ability to penetrate biological membranes. For example, the lead structure in one study displayed high selectivity, solubility, metabolic stability, and did not block key isoenzymes or the P-glycoprotein, which are important considerations for the development of a drug candidate . These properties are crucial for the pharmacokinetic profile of the compounds, which determines their distribution, metabolism, and excretion in the body.

Applications De Recherche Scientifique

1. Electro-Optic Applications

- Application Summary : This compound is used in the synthesis of a novel Mannich base organic non-linear optical (NLO) crystal, which is investigated for its suitability in electro-optic device applications .

- Methods of Application : The crystal was synthesized and crystallized using acetonitrile as a solvent. A slow evaporation technique was employed at room temperature .

- Results : The NLO property was tested by Kurtz and Perry powder technique and the SHG efficiency of the compound was found to be 1.03 times than standard KDP. The PL spectrum shows blue light emission, confirming the material as a potential candidate for opto-electronic applications .

2. Anti-Inflammatory Applications

- Application Summary : A new piperazine compound (LQFM182) derived from “1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine” has been studied for its anti-nociceptive and anti-inflammatory effects .

- Methods of Application : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .

- Results : LQFM182 reduced the number of writhings induced by acetic acid, the paw licking time in the second phase of the formalin test, and oedema formation. It also reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

3. Antimicrobial Applications

- Application Summary : Certain derivatives of “1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine” have been studied for their antimicrobial activity .

- Methods of Application : The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) was performed .

- Results : The most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

4. Synthesis of Organic Non-Linear Optical Crystals

- Application Summary : This compound is used in the preparation of 2-(4-methyl-1-piperazinylmethyl)acrylophenone . It is involved in the preparation of 1-(4-methoxy-phenyl)-4-methyl-piperazine by reacting with 1-chloro-4-methoxy-benzene .

- Methods of Application : The compound is synthesized and then used as a precursor in the preparation of other compounds .

- Results : The resulting compounds have potential applications in the field of organic non-linear optical crystals .

5. Treatment of Schizophrenia

- Application Summary : A derivative of this compound, 2-methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN), is used in the treatment of schizophrenia and related psychoses .

- Methods of Application : The compound is administered as a medication to patients suffering from schizophrenia .

- Results : The medication has been found to be effective in treating symptoms of schizophrenia .

6. Inhibition of Tyrosine Kinases

- Application Summary : Imatinib, a therapeutic agent used to treat leukemia, is structurally characterized in the form of its piperazin-1-ium salt, which is derived from "1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine" .

- Methods of Application : The compound is used in the synthesis of Imatinib, which is then administered as a medication to patients suffering from leukemia .

- Results : Imatinib has been found to specifically inhibit the activity of tyrosine kinases, making it an effective treatment for leukemia .

7. Heterocyclic Building Blocks

- Application Summary : This compound is used as a building block in the synthesis of various heterocyclic compounds .

- Methods of Application : The compound is used as a reactant in various organic reactions to synthesize new compounds .

- Results : The resulting compounds have potential applications in various fields of science and technology .

8. Synthesis of Piperazine Derivatives

- Application Summary : This compound is used in the synthesis of various piperazine derivatives .

- Methods of Application : The compound is reacted with various reagents to form new piperazine derivatives .

- Results : The resulting piperazine derivatives have potential applications in medicinal chemistry .

9. Preparation of Acrylophenone Derivatives

- Application Summary : This compound is used in the preparation of 2-(4-methyl-1-piperazinylmethyl)acrylophenone .

- Methods of Application : The compound is reacted with acrylophenone to form the new derivative .

- Results : The resulting acrylophenone derivative has potential applications in various fields of science and technology .

Propriétés

IUPAC Name |

[2-(4-methylpiperazin-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSJANZWLLXZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383788 | |

| Record name | 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine | |

CAS RN |

655256-68-1 | |

| Record name | 2-(4-Methyl-1-piperazinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=655256-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methylpiperazin-1-yl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

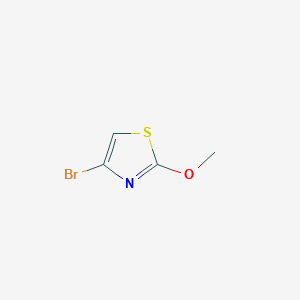

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)

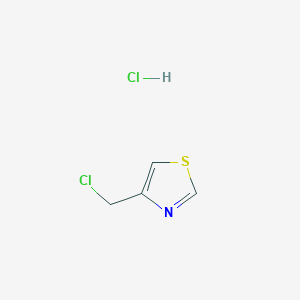

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)